2-(Trimethylsilyloxy)ethyl methacrylate (TMS-HEMA, CAS 17407-09-9) is a specialized, procurement-critical monomer designed to overcome the inherent synthetic limitations of its unprotected analog, 2-hydroxyethyl methacrylate (HEMA). By masking the reactive hydroxyl group with a labile trimethylsilyl (TMS) ether, this monomer enables the use of highly sensitive controlled polymerization techniques, including living anionic polymerization and advanced atom transfer radical polymerization (ATRP) [1]. In industrial and advanced academic settings, TMS-HEMA is procured specifically to synthesize well-defined, ultra-high molecular weight, or complex block-copolymer architectures that are otherwise impossible to achieve due to catalyst poisoning or chain-transfer side reactions caused by free protons [2].
Generic substitution with unprotected HEMA immediately fails in anionic polymerization, as the free hydroxyl proton irreversibly quenches organolithium initiators, resulting in zero polymer yield. In ATRP, unprotected HEMA coordinates with copper catalysts and participates in side reactions, severely capping the achievable molecular weight and broadening the polydispersity index (PDI) [1]. While buyers might consider alternative protected monomers like TBDMS-HEMA (tert-butyldimethylsilyl), the bulkier TBDMS group requires significantly harsher deprotection conditions which risk hydrolyzing the critical methacrylate ester backbone. TMS-HEMA provides the optimal balance: robust protection during polymerization and rapid, mild cleavage afterward using simple fluoride treatments or dilute acids [2].
The free hydroxyl group in HEMA makes it fundamentally incompatible with living anionic polymerization, as it immediately quenches carbanion initiators. By utilizing TMS-HEMA, manufacturers can achieve quantitative conversion with exceptional control over chain length. Studies demonstrate that anionic polymerization of TMS-HEMA yields polymers with a polydispersity index (PDI) as low as 1.05 to 1.14, even at ultra-high molecular weights (Mn = 1.5 × 10^6 g/mol)[1]. Unprotected HEMA yields 0% conversion under identical anionic conditions, making TMS-HEMA the mandatory precursor for these reactions [2].
| Evidence Dimension | Polymer yield and PDI in anionic polymerization |
| Target Compound Data | ~100% yield, PDI 1.05 - 1.14 |
| Comparator Or Baseline | Unprotected HEMA (0% yield, reaction quenched) |
| Quantified Difference | Complete viability vs. total failure |
| Conditions | Anionic polymerization (e.g., using alkyllithium initiators at -78 °C in THF) |
Procurement of TMS-HEMA is mandatory for manufacturers requiring monodisperse PHEMA blocks for self-assembling nanomaterials or precise block copolymers.
Traditional ATRP of unprotected HEMA is severely limited by catalyst complexation and chain-transfer side reactions. At standard monomer-to-initiator ratios, HEMA polymerization stalls below 80% conversion, capping the number-average molecular weight (Mn) at <40,000 g/mol after 20 hours[1]. In contrast, substituting TMS-HEMA under similar controlled radical conditions prevents catalyst poisoning, allowing the synthesis of poly(TMS-HEMA) with Mn exceeding 100,000 g/mol in just 6 to 8 hours, while maintaining a narrow PDI (<1.5) [1].
| Evidence Dimension | Maximum Mn and reaction time in ATRP |
| Target Compound Data | Mn > 100,000 g/mol in 6–8 hours |
| Comparator Or Baseline | Unprotected HEMA (Mn < 40,000 g/mol in 20 hours) |
| Quantified Difference | >2.5x higher molecular weight achieved in less than half the time |
| Conditions | Cu-mediated ATRP at elevated temperatures (e.g., 50–90 °C) |
Buyers scaling up high-strength hydrogels or advanced coatings must select TMS-HEMA to bypass the kinetic and molecular weight ceilings inherent to unprotected HEMA.
A critical procurement factor for protected monomers is the ease of removing the protecting group without damaging the polymer backbone. The trimethylsilyl (TMS) group on TMS-HEMA can be quantitatively cleaved (100% conversion) using mild conditions, such as dilute acetic acid in methanol or mild fluoride treatment (e.g., TBAF in THF) at room temperature [1]. Bulkier alternatives like TBDMS-HEMA require significantly harsher acidic conditions or extended heating, which increases the risk of hydrolyzing the methacrylate ester bonds and degrading the polymer structure. The mild deprotection of TMS-HEMA ensures high structural fidelity [2].
| Evidence Dimension | Deprotection conditions and backbone preservation |
| Target Compound Data | 100% cleavage under mild conditions (dilute acetic acid / room temp) |
| Comparator Or Baseline | TBDMS-HEMA (requires strong acids / elevated heat) |
| Quantified Difference | Elimination of ester hydrolysis risk during the deprotection step |
| Conditions | Post-polymerization hydrolysis to yield pure PHEMA |
TMS-HEMA minimizes downstream processing failures, ensuring high batch-to-batch reproducibility and pure PHEMA yields in industrial workflows.
Because TMS-HEMA is fully compatible with living anionic polymerization and RAFT, it is the required precursor for synthesizing highly controlled, low-PDI (e.g., <1.15) amphiphilic block copolymers. These precise architectures are critical for forming uniform micelles and nanogels used in targeted drug delivery systems [1].
For applications like soft contact lenses and tissue engineering scaffolds that require exceptional mechanical strength, manufacturers utilize TMS-HEMA in ATRP to bypass the <40,000 g/mol limit of unprotected HEMA. This enables the rapid production of high-molecular-weight (>100,000 g/mol) PHEMA networks without catalyst poisoning [2].
TMS-HEMA is uniquely suited for sequential 'grafting-from' polymerization techniques. Its ability to undergo controlled radical polymerization followed by mild, quantitative deprotection allows researchers to build intricate core-shell cylindrical brushes and hybrid nanotubes without degrading the underlying polymer backbone [3].
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